Cefquinome sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

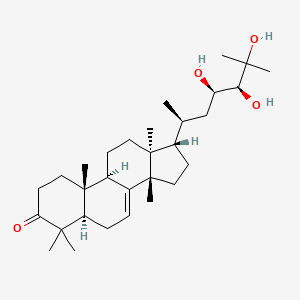

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae . This compound is particularly effective in treating respiratory and breast infections in pigs and cattle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cefquinome sulfate can be synthesized through various methods. One common approach involves the preparation of cefquinome-loaded gelatin microspheres using an emulsion cross-linking method and a spray-drying method . The emulsion cross-linking method involves the use of gelatin as a carrier, while the spray-drying method employs a high-shear homogenizer to achieve the desired particle size and encapsulation efficiency .

Industrial Production Methods: Industrial production of this compound often involves the preparation of oily nanosuspensions to improve its bioavailability and stability . This method uses propylene glycol dicaprolate/dicaprate as the oil medium and caprylocaproyl polyoxyl-8 glycerides as the stabilizer . The resulting nanosuspension exhibits suitable stability, physicochemical properties, and safety, making it a promising veterinary nanodelivery system .

Análisis De Reacciones Químicas

Types of Reactions: Cefquinome sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The stability of this compound in aqueous solutions and solid phase is influenced by factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions .

Common Reagents and Conditions: Hydrolysis of this compound can be initiated by dissolving the compound in hydrochloric acid or sodium hydroxide solutions . The degradation of this compound is dependent on temperature and hydroxide ion concentration .

Major Products Formed: The major products formed from the hydrolysis of this compound include inactive degradation products that are more allergenic than the parent compound . These degradation products result from the breakdown of the beta-lactam group, which is essential for the antibacterial activity of this compound .

Aplicaciones Científicas De Investigación

Cefquinome sulfate has a wide range of scientific research applications, particularly in veterinary medicine. It is used to treat respiratory and breast infections in pigs and cattle . Additionally, this compound is employed in the development of nanosuspensions to improve its bioavailability and stability . The compound’s broad-spectrum antibacterial activity makes it a valuable tool in the study of bacterial infections and the development of new veterinary antibiotics .

Mecanismo De Acción

Cefquinome sulfate exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This action inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound is resistant to beta-lactamase, an enzyme produced by some bacteria to inactivate beta-lactam antibiotics . Its zwitterionic structure facilitates rapid penetration across biological membranes, including the porins of bacterial cell walls .

Comparación Con Compuestos Similares

Cefquinome sulfate is unique among fourth-generation cephalosporins due to its broad-spectrum antibacterial activity and resistance to beta-lactamase . Similar compounds include other fourth-generation cephalosporins such as cefepime and cefpirome . this compound is specifically developed for veterinary use, whereas cefepime and cefpirome are used in human medicine . The unique structure of this compound, including its quaternary quinolinium and aminothiazolyl moieties, contributes to its high affinity for penicillin-binding proteins and its effectiveness against a wide range of bacterial pathogens .

Propiedades

Número CAS |

123766-80-3 |

|---|---|

Fórmula molecular |

C23H26N6O9S3 |

Peso molecular |

626.7 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1 |

Clave InChI |

KYOHRXSGUROPGY-WVEKLOCCSA-N |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-benzofuran-2-yl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)